2-(Butyrylamino)benzoic acid
Overview
Description
2-(Butyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyrylamino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Scientific Research Applications
2-(Butyrylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels
Mode of Action
Benzoic acid is known to bind to amino acids, leading to their excretion This could potentially result in changes in protein synthesis or other cellular processes
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of individual phenolic compounds
Pharmacokinetics
Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels
Action Environment
It’s known that environmental factors can influence the biosynthesis of phenolic compounds , which may include 2-(Butanoylamino)benzoic acid
Biochemical Analysis
Biochemical Properties
2-(Butanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme benzoic acid carboxyl methyltransferase, which catalyzes the methylation of benzoic acid derivatives . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, 2-(Butanoylamino)benzoic acid has been shown to interact with G protein-coupled receptors (GPCRs), specifically GPR35, influencing various physiological processes .
Cellular Effects
2-(Butanoylamino)benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist for GPR35, which is involved in inflammation, metabolic disorders, and cardiovascular diseases . The compound’s interaction with GPR35 can modulate β-arrestin recruitment and G protein-dependent signaling pathways, affecting cellular responses .
Molecular Mechanism
The molecular mechanism of 2-(Butanoylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for GPR35, it binds to the receptor and induces conformational changes that activate downstream signaling pathways . This activation can lead to various cellular responses, including changes in gene expression and enzyme activity. Additionally, the compound’s interaction with benzoic acid carboxyl methyltransferase highlights its role in enzymatic methylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Butanoylamino)benzoic acid can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the stability of benzoic acid derivatives, including 2-(Butanoylamino)benzoic acid, can be affected by environmental conditions such as pH and temperature . Long-term exposure to the compound may lead to changes in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-(Butanoylamino)benzoic acid vary with different dosages in animal models. Studies have demonstrated that higher doses of benzoic acid derivatives can lead to toxic or adverse effects . For instance, in young pigs, supplementation with benzoic acid at high doses improved performance but also influenced jejunal digestive physiology and antioxidant capacity . These findings suggest that careful consideration of dosage is essential to avoid potential toxicity.
Metabolic Pathways
2-(Butanoylamino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, which is crucial for the phenylpropanoid biosynthetic pathway . This pathway connects primary metabolism to secondary metabolism and plays a role in the biosynthesis of phenolic compounds. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Butanoylamino)benzoic acid within cells and tissues are influenced by its solubility and partition coefficient. Studies have shown that benzoic acid derivatives, including 2-(Butanoylamino)benzoic acid, have varying solubility in different pH buffer solutions . This solubility affects their distribution within cells and tissues, influencing their localization and accumulation.
Subcellular Localization
The subcellular localization of 2-(Butanoylamino)benzoic acid can impact its activity and function. For instance, benzoic acid carboxyl methyltransferase, an enzyme that interacts with 2-(Butanoylamino)benzoic acid, is localized in the cytosol . This localization is crucial for the enzymatic methylation of benzoic acid derivatives. Additionally, the compound’s interaction with GPR35 suggests its involvement in membrane-associated signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyrylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with butyric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzoic acid and butyric anhydride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, with a base like pyridine to neutralize the by-products.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Butyrylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while reduction would produce amine derivatives.
Comparison with Similar Compounds
2-(Butyrylamino)benzoic acid can be compared with other similar compounds, such as:
2-(Acetylamino)benzoic acid: Similar structure but with an acetyl group instead of a butyryl group.
2-(Propionylamino)benzoic acid: Similar structure but with a propionyl group instead of a butyryl group.
2-(Benzamido)benzoic acid: Similar structure but with a benzamido group instead of a butyryl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-(butanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMYEZSBFMJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286168 | |
Record name | 2-(butanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-94-5 | |
Record name | 2-[(1-Oxobutyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6328-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 44021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-butyryl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(butanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6328-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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